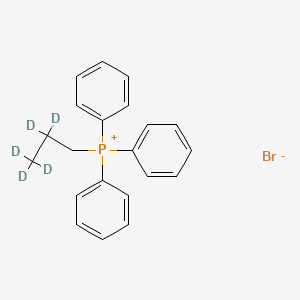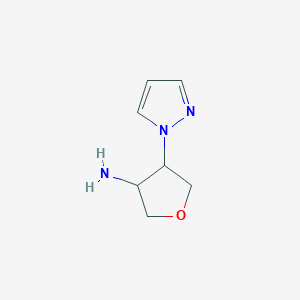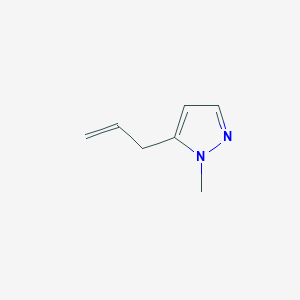![molecular formula C23H32O7 B12312452 methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)
methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesalpine A is a bioactive compound derived from the genus Caesalpinia, which belongs to the family Fabaceae. This genus is known for its diverse range of species that produce various secondary metabolites with significant biological activities. Caesalpine A has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caesalpine A typically involves the extraction of raw materials from plants of the Caesalpinia genus. One common method is high-performance countercurrent chromatography (HPCCC), which is used to isolate and purify the compound from plant extracts. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with a separation temperature of 25°C and a flow rate of 10 mL/min .
Industrial Production Methods
Industrial production of Caesalpine A involves large-scale extraction and purification processes. Techniques such as high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC) are employed to ensure high purity and yield of the compound. These methods are advantageous due to their low solvent consumption and high recovery rates .
Chemical Reactions Analysis
Types of Reactions
Caesalpine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of Caesalpine A, which may exhibit enhanced pharmacological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds .
Scientific Research Applications
Caesalpine A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel compounds with potential therapeutic benefits.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, varnishes, and other industrial products due to its chemical stability and bioactivity
Mechanism of Action
The mechanism of action of Caesalpine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Brazilin: Another compound derived from Caesalpinia sappan, known for its red color and similar pharmacological properties.
Brazilein: A derivative of brazilin with enhanced antioxidant and anticancer activities.
Sappan Chalcone: Exhibits anti-inflammatory and antimicrobial properties.
Uniqueness of Caesalpine A
Caesalpine A stands out due to its unique chemical structure and its broad spectrum of biological activities. Unlike brazilin and brazilein, which are primarily known for their coloring properties, Caesalpine A has shown significant potential in therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related conditions .
Properties
Molecular Formula |
C23H32O7 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3 |
InChI Key |
UQNOSWRXLARWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)




![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)


![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)
![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
